2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
Beschreibung
This compound belongs to the benzimidazole-acetohydrazide class, characterized by a benzimidazole core substituted with a 2-chlorobenzyl group at position 1 and a sulfanyl moiety at position 2. The acetohydrazide side chain is further functionalized with an (E)-[4-(methylsulfanyl)phenyl]methylidene group, introducing both hydrophobic (methylsulfanyl) and π-conjugated (aryl) features. Its synthesis typically involves condensation reactions between 2-(sulfanyl)benzimidazole precursors and appropriate aldehydes or ketones, followed by purification via recrystallization . The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction (SC-XRD), a method widely employed for structural validation in crystallography .
Eigenschaften
Molekularformel |
C24H21ClN4OS2 |
|---|---|
Molekulargewicht |
481.0 g/mol |
IUPAC-Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS2/c1-31-19-12-10-17(11-13-19)14-26-28-23(30)16-32-24-27-21-8-4-5-9-22(21)29(24)15-18-6-2-3-7-20(18)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI-Schlüssel |
CNNBQRLJZGRIKY-VULFUBBASA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Benzimidazole Core
The benzimidazole scaffold is constructed via acid-catalyzed condensation of o-phenylenediamine with a carbonyl source. In a representative procedure, o-phenylenediamine (0.1 mol) reacts with chloroacetic acid (0.12 mol) in refluxing 4M HCl for 6 hours to yield 1H-benzimidazole-2-thiol . The reaction proceeds through cyclodehydration, with the thiol group introduced via sulfurization agents such as carbon disulfide.
Table 1: Reaction Conditions for Benzimidazole Core Synthesis
| Parameter | Value | Source Citation |
|---|---|---|
| Reagents | o-phenylenediamine, chloroacetic acid, HCl | |
| Temperature | 100–110°C (reflux) | |
| Reaction Time | 6–8 hours | |
| Yield | 68–72% |
Characterization of the intermediate by IR spectroscopy reveals absorption bands at 1540 cm⁻¹ (C=N stretching) and 1240 cm⁻¹ (C–S bond) . ¹H NMR spectra in DMSO-d₆ show aromatic protons at δ 6.70–7.83 ppm and a singlet for the thiol proton at δ 3.12 ppm .
Introduction of the 2-Chlorobenzyl Group
The 2-chlorobenzyl moiety is introduced via nucleophilic substitution. 1H-benzimidazole-2-thiol (0.05 mol) is treated with 2-chlorobenzyl chloride (0.06 mol) in dry acetone containing potassium carbonate (0.12 mol) at room temperature for 12–15 hours . The reaction is monitored by TLC (ethyl acetate/hexane, 3:7), and the product is isolated by filtration after quenching with ice water.
Table 2: Optimization of 2-Chlorobenzyl Substitution
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry acetone | Maximizes nucleophilicity |
| Base | K₂CO₃ | 85% yield |
| Reaction Time | 15 hours | Completes substitution |
¹H NMR analysis of 1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol confirms the benzyl group integration via a singlet at δ 5.29 ppm (CH₂) . IR spectra show loss of the thiol S–H stretch (2500–2600 cm⁻¹) and emergence of C–Cl vibration at 750 cm⁻¹ .
Formation of the Sulfanyl-Acetohydrazide Moiety
The thioether-linked acetohydrazide side chain is installed in two stages. First, 1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol (0.05 mol) reacts with ethyl chloroacetate (0.06 mol) in ethanol under reflux to form ethyl 2-((1-(2-chlorobenzyl)-1H-benzimidazol-2-yl)thio)acetate . Subsequent hydrazinolysis with hydrazine hydrate (0.1 mol) in ethanol yields 2-((1-(2-chlorobenzyl)-1H-benzimidazol-2-yl)thio)acetohydrazide .
Table 3: Hydrazinolysis Reaction Parameters
| Condition | Value | Outcome |
|---|---|---|
| Solvent | Ethanol | 78% yield |
| Temperature | Reflux (78°C) | Complete conversion |
| Time | 4 hours | Minimal byproducts |
The hydrazide intermediate exhibits a carbonyl stretch at 1656 cm⁻¹ (C=O) and N–H bends at 3287 cm⁻¹ . ¹H NMR in DMSO-d₆ displays hydrazide NH₂ protons at δ 2.52 ppm and acetohydrazide CH₂ at δ 4.90 ppm .
Schiff Base Condensation with 4-(Methylsulfanyl)Benzaldehyde
The final step involves condensation of 2-((1-(2-chlorobenzyl)-1H-benzimidazol-2-yl)thio)acetohydrazide (0.0025 mol) with 4-(methylsulfanyl)benzaldehyde (0.0025 mol) in dimethylformamide (DMF) under reflux for 5 hours . The reaction is acid-catalyzed (glacial acetic acid), driving imine formation via dehydration.
Table 4: Condensation Optimization
| Parameter | Effect on Reaction Efficiency |
|---|---|
| Catalyst (AcOH) | 5 mol% improves yield to 82% |
| Solvent (DMF) | Enhances solubility of intermediates |
| Reaction Time | 5 hours ensures >95% conversion |
The E-configuration of the imine is confirmed by NOESY spectroscopy, showing no coupling between the benzimidazole CH₂ and the aldehyde proton . IR analysis reveals a sharp C=N stretch at 1731 cm⁻¹ and S–O vibrations at 1083 cm⁻¹ .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol . Purity is assessed by HPLC (C18 column, acetonitrile/water 70:30), showing a single peak at 4.2 minutes .
Table 5: Spectral Data for Target Compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 ppm (s, 1H, CH=N) | Confirms imine |
| δ 2.42 ppm (s, 3H, SCH₃) | Methylsulfanyl group | |
| ¹³C NMR | δ 161.2 ppm (C=N) | Consistent with hydrazone |
| HRMS | [M+H]⁺ calc. 511.0921, found 511.0924 | Validates molecular formula |
Comparative Analysis of Synthetic Routes
Alternative methodologies from literature include microwave-assisted synthesis, which reduces reaction times by 60% but requires specialized equipment . Solid-phase synthesis using Wang resin has been reported for analogous hydrazides, though yields remain inferior (55–60%) .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zu Sulfoxid- oder Sulfon-Derivaten führt.
Reduktion: Reduktionsreaktionen können auf die Imingruppe in der Schiff-Base abzielen und diese in ein Amin umwandeln.
Substitution: Der Benzimidazol-Kern kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Chlorbenzyl-Position.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxid- oder Sulfon-Derivate.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Benzimidazol-Derivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit biologischen Zielen wie Enzymen und Rezeptoren. Der Benzimidazol-Kern kann an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen. Die Schiff-Base-Einheit kann mit zellulären Rezeptoren interagieren und deren Funktion modulieren. Diese Wechselwirkungen führen zu verschiedenen biologischen Wirkungen, darunter antimikrobielle und Antikrebsaktivitäten.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. The Schiff base moiety can interact with cellular receptors, modulating their function. These interactions lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Methylidene Group : Electron-withdrawing groups (e.g., methylsulfanyl in the target compound) improve metabolic stability, while methoxy or pyridinyl groups enhance solubility and intermolecular interactions .
- Crystallographic Data : SC-XRD confirms the (E)-configuration across all analogues, critical for maintaining planar geometry and π-π stacking interactions .
Biologische Aktivität
The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a benzimidazole derivative that has garnered attention in the scientific community due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H19ClN4O2S
- Molecular Weight : 442.94 g/mol
- CAS Number : 314286-84-5
The compound features a benzimidazole core, a chlorobenzyl group, and a methylsulfanyl phenyl moiety, contributing to its unique biological profile.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Antitumor Activity
The antitumor effects of this compound have also been investigated. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCC827 (Lung Cancer) | 6.26 ± 0.33 | 2D Cell Culture |
| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | 2D Cell Culture |
| MCF-7 (Breast Cancer) | 12.50 ± 1.00 | 3D Cell Culture |
The compound displayed higher efficacy in two-dimensional assays compared to three-dimensional models, indicating its potential as an antitumor agent with lower toxicity profiles .
The mechanism through which this compound exerts its biological effects involves several pathways:
- DNA Interaction : The benzimidazole core is known to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of the sulfanyl group may inhibit key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
A notable study focused on the synthesis and biological evaluation of various benzimidazole derivatives, including the target compound. The results highlighted its potential as an effective therapeutic agent against both bacterial infections and tumor growth.
Study Overview:
Q & A
Q. Key Optimization Parameters :
- Solvent : Ethanol or methanol for solubility and reactivity.
- Reaction Time : 4–8 hours under reflux.
- Monitoring : Thin-layer chromatography (TLC) in chloroform:methanol (7:3) to track progress .
Basic: How is the compound characterized for purity and structural confirmation?
Answer :
A combination of spectroscopic and chromatographic methods is used:
Critical Note : Always calibrate instruments with reference standards and validate methods using control compounds .
Basic: What initial biological assays are recommended for evaluating its activity?
Q. Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using spectrophotometric methods .
Data Interpretation : Compare IC50/EC50 values with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How can reaction yields be optimized during synthesis?
Q. Answer :
- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst concentration. For example, microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional reflux .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to improve purity .
Q. Case Study :
| Condition | Yield Improvement |
|---|---|
| Microwave (100°C, 1h) | 75% → 89% |
| Catalyst (AcOH, 5 mol%) | 60% → 78% |
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Answer :
- Assay Validation : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments in triplicate.
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or topoisomerase-II, explaining variability in observed activities .
Example : Discrepancies in IC50 values may arise from differences in cell line viability protocols or solvent effects (DMSO vs. PBS) .
Advanced: What strategies improve solubility for in vivo studies?
Q. Answer :
- Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
- Co-Solvents : Use Cremophor EL or cyclodextrins for parenteral administration .
Q. Solubility Parameters :
| Method | Solubility (mg/mL) |
|---|---|
| Phosphate buffer (pH 7.4) | 0.12 |
| PEG-400/water (1:1) | 2.8 |
Advanced: How to analyze its metabolic stability in preclinical models?
Q. Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Key Finding : Benzimidazole derivatives often undergo CYP3A4-mediated oxidation, requiring structural modification to enhance stability .
Advanced: What computational tools predict its pharmacokinetic properties?
Q. Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and hepatotoxicity.
- Molecular Dynamics (MD) : Simulate binding interactions over 100 ns trajectories (GROMACS) to assess target engagement .
Q. Example Prediction :
| Parameter | Predicted Value |
|---|---|
| logP | 3.2 |
| Bioavailability | 55% |
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